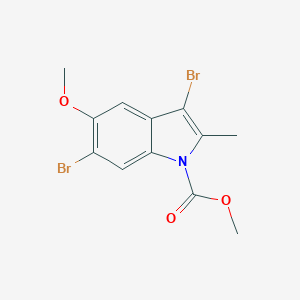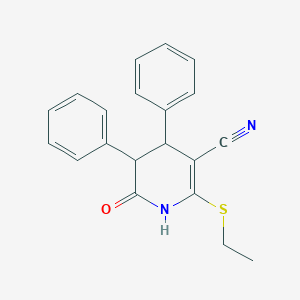![molecular formula C17H12FN3O2S2 B492404 4-氟-N-(4-咪唑并[2,1-b][1,3]噻唑-6-基苯基)苯磺酰胺 CAS No. 667910-46-5](/img/structure/B492404.png)
4-氟-N-(4-咪唑并[2,1-b][1,3]噻唑-6-基苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide” is a complex organic molecule. It contains a total of 39 bonds, including 27 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, and 21 aromatic bonds . The molecule also includes 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aromatic), 1 Imidazole, and 1 Sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It contains a total of 36 atoms; 12 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Fluorine atom .科学研究应用
未来方向
Given the interest in imidazothiazoles and related structures for their potential in synthetic, structural, and biomedical research , it is likely that compounds like “4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide” will continue to be the subject of future research. This could involve further exploration of their synthesis, properties, and potential applications.
作用机制
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a common structure in this class of compounds, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as protein kinases, which are involved in cell signaling pathways. The interaction between 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide and these enzymes is primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of enzyme activity and subsequent biochemical effects .
Cellular Effects
The effects of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAP kinases and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been reported to inhibit the activity of certain protein kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation . Additionally, 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
In animal models, the effects of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide have been shown to vary with different dosages. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of the dosage is essential when using 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide in preclinical studies .
Metabolic Pathways
4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S2/c18-13-3-7-15(8-4-13)25(22,23)20-14-5-1-12(2-6-14)16-11-21-9-10-24-17(21)19-16/h1-11,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKIWPKNCKHTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylacenaphtho[1',2':3,4]pyridazino[6,1-b]benzimidazol-8-ium](/img/structure/B492329.png)

![8-Methylacenaphtho[1,2-e]naphtho[2',3':4,5]imidazo[1,2-b]pyridazin-8-ium](/img/structure/B492335.png)
![8-Methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B492336.png)








![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
